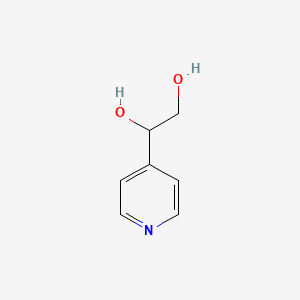
4-Nitrothiophene-2-sulfonamide
Descripción general
Descripción
4-Nitrothiophene-2-sulfonamide is a heterocyclic compound with the molecular formula C4H4N2O4S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Mecanismo De Acción
Target of Action
The primary target of 4-Nitrothiophene-2-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . This means that it competes with para-aminobenzoic acid (PABA), the natural substrate of the enzyme, for binding to the active site . By binding to the enzyme, this compound prevents PABA from being converted into folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound disrupts the folic acid biosynthesis pathway in bacteria . Folic acid is a vital cofactor for several enzymatic reactions in bacteria, including the synthesis of nucleotides, which are the building blocks of DNA . Therefore, the inhibition of folic acid synthesis by this compound leads to a halt in DNA replication and, consequently, bacterial growth .
Pharmacokinetics
This suggests that this compound may have a long residence time in the body, potentially leading to sustained antibacterial activity .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . By preventing the synthesis of folic acid, the compound halts DNA replication in bacteria, thereby stopping their proliferation . In particular, this compound has been found to be more inhibitory than other similar compounds, with bactericidal effects observed at very low concentrations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . This could potentially affect the compound’s bioavailability and efficacy. Additionally, the widespread environmental presence of sulfonamides has led to concerns about the potential spread of antimicrobial resistance .
Análisis Bioquímico
Biochemical Properties
4-Nitrothiophene-2-sulfonamide has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the activity of cyclooxygenase (COX), an enzyme involved in the synthesis of prostaglandins . The inhibition of COX by this compound can affect various biochemical reactions, including inflammatory responses .
Cellular Effects
The effects of this compound on cells are largely due to its interactions with enzymes like COX. By inhibiting COX, this compound can influence cell signaling pathways and gene expression, potentially affecting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules like COX. This binding can lead to enzyme inhibition, which in turn can cause changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrothiophene-2-sulfonamide typically involves the nitration of thiophene followed by sulfonation. One common method includes the reaction of thiophene with nitric acid to introduce the nitro group, followed by sulfonation using sulfuric acid to attach the sulfonamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced reactors and automation to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitrothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of 4-aminothiophene-2-sulfonamide.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitrothiophene-2-sulfonamide has diverse applications in scientific research:
Comparación Con Compuestos Similares
Thiophene: The parent compound, lacking the nitro and sulfonamide groups.
4-Nitrothiophene: Contains the nitro group but lacks the sulfonamide group.
Thiophene-2-sulfonamide: Contains the sulfonamide group but lacks the nitro group.
Uniqueness: 4-Nitrothiophene-2-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
4-nitrothiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O4S2/c5-12(9,10)4-1-3(2-11-4)6(7)8/h1-2H,(H2,5,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRBWSCTTUHORC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1[N+](=O)[O-])S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306668 | |
| Record name | 4-Nitro-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17510-83-7 | |
| Record name | 4-Nitro-2-thiophenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17510-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride](/img/structure/B3246074.png)

![Carbamic acid, N-[(2R)-2-(3-chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-[(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B3246088.png)

![[2-(2-Chloroethoxy)ethyl]trimethylsilane](/img/structure/B3246107.png)





